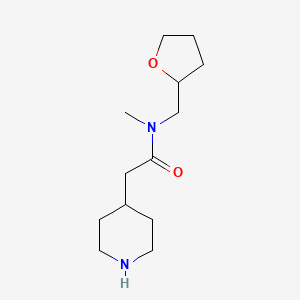
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide, also known as MOR-14, is a synthetic compound that belongs to the family of piperidine-based opioids. It was first synthesized in the early 2000s and has since gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a series of intracellular signaling pathways that ultimately result in the inhibition of neurotransmitter release, leading to pain relief and euphoria. N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. However, N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide has been found to produce some adverse effects, such as sedation, respiratory depression, and constipation.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide in lab experiments is its high affinity and selectivity for the mu-opioid receptor, which allows for precise targeting of this receptor. However, the adverse effects of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide, such as sedation and respiratory depression, can limit its use in certain experiments. Additionally, the potential for abuse and addiction associated with opioids must be considered when using N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide in lab experiments.
Future Directions
There are several potential future directions for the study of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide. One area of research could focus on developing novel derivatives of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide with improved analgesic and anti-inflammatory properties and reduced adverse effects. Another area of research could investigate the use of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide in combination with other drugs to enhance its therapeutic effects and reduce its adverse effects. Additionally, further research is needed to fully understand the mechanisms underlying the adverse effects of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide and to develop strategies to mitigate these effects.
Synthesis Methods
The synthesis of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide involves the reaction of N-(oxolan-2-ylmethyl)-4-piperidone with methylamine, followed by N-methylation with formaldehyde and sodium cyanoborohydride. The resulting compound is then acetylated with acetic anhydride to yield N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide.
Scientific Research Applications
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide has been primarily studied for its potential therapeutic applications as an analgesic and anti-inflammatory agent. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for mediating pain relief and euphoria. N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-15(10-12-3-2-8-17-12)13(16)9-11-4-6-14-7-5-11/h11-12,14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPMJYGQBYNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C(=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

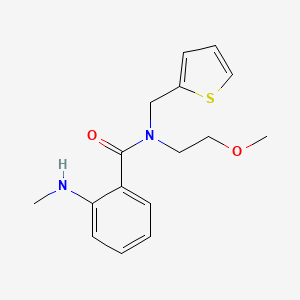
![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
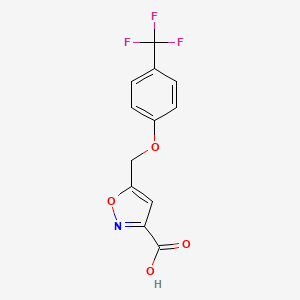
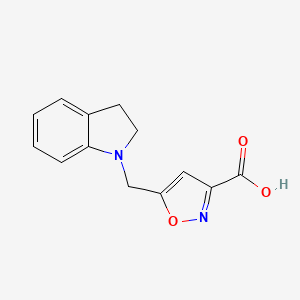
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
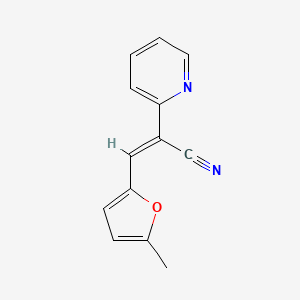

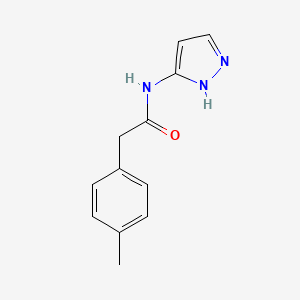

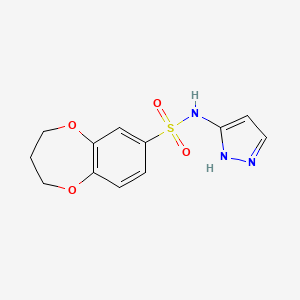
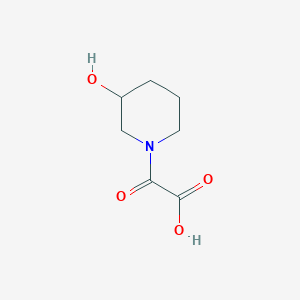
![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)